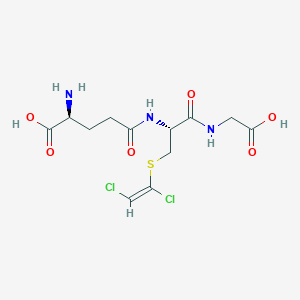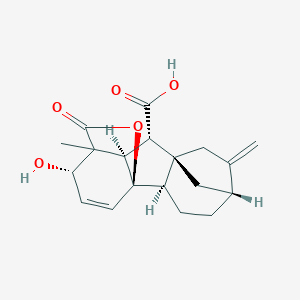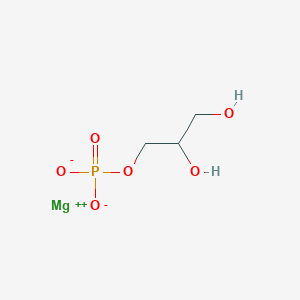
24R-Calcipotriol
Overview
Description
PRI 2202, also known as 24R-Calcipotriol, is a synthetic analog of Calcipotriol, which is a ligand of vitamin D receptor-like receptors. This compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment. It is known for its ability to inhibit tumor cell growth and enhance the effects of other anticancer agents .
Mechanism of Action
Target of Action
24R-Calcipotriol, also known as PRI-2202, is an impurity of Calcipotriol . Calcipotriol is a synthetic derivative of calcitriol, a form of Vitamin D . The primary target of this compound is the Vitamin D receptor (VDR), which belongs to the steroid/thyroid receptor superfamily . VDR is found on the cells of many different tissues including the thyroid, bone, kidney, and T cells of the immune system .
Mode of Action
It has been shown to have comparable affinity with calcitriol for the vitamin d receptor while being less than 1% the activity in regulating calcium metabolism . T cells, which are known to play a role in psoriasis, are believed to undergo modulation of gene expression with binding of this compound to the VDR . This modulation is thought to affect gene products related to cell differentiation and proliferation .
Biochemical Pathways
This compound affects the Vitamin D pathway. Vitamin D3 undergoes a two-step metabolic activation involving sequential hydroxylations at 25- and 1α-carbons by cytochrome P450-based hydroxylases (CYP2R1 and CYP27B1) to give first the main circulating form 25-hydroxyvitamin D3 and then a hormonally active form 1α,25-dihydroxyvitamin D3 . This compound is subject to rapid metabolism initially by non-vitamin D-related enzymes, then by vitamin D-related pathways probably including CYP24A1 to a side chain cleaved molecule .
Pharmacokinetics
For calcipotriol, it is known that metabolism following systemic uptake is rapid, and occurs via a similar pathway to the natural hormone . The primary metabolites are much less potent than the parent compound .
Result of Action
This compound regulates cell differentiation and proliferation . Calcipotriol, the parent compound, exhibits antiproliferative activity against human HL-60, HL60/MX2, MCF-7, T47D, SCC-25 and mouse WEHI-3 cancer cell lines .
Action Environment
These undesired side effects motivated the synthesis of new analogs, like this compound, aiming to dissociate calcemic and antiproliferative effects .
Biochemical Analysis
Biochemical Properties
24R-Calcipotriol interacts with various biomolecules, including enzymes and proteins. It is a ligand of VDR-like receptors . It exhibits antiproliferative activity against human HL-60, HL60/MX2, MCF-7, T47D, SCC-25, and mouse WEHI-3 cancer cell lines .
Cellular Effects
This compound has been shown to regulate cell differentiation and proliferation . It exhibits antiproliferative activity against various cancer cell lines . In the context of psoriasis, it has been shown to have a milder histological synovitis than those treated with vehicle .
Molecular Mechanism
It has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism . The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kidney, and T cells of the immune system .
Temporal Effects in Laboratory Settings
It is known that it should be stored at -20°C, protected from light, and stored under nitrogen due to its instability in solution .
Dosage Effects in Animal Models
In animal models, the antitumor effects of this compound have been evaluated. It was found that the analogs administered alone inhibited tumor growth only slightly, and they were applied in a combined therapy with cytostatics .
Metabolic Pathways
This compound is a synthetic analog of vitamin D, and as such, it is likely involved in similar metabolic pathways. Vitamin D3 undergoes a two-step metabolic activation involving sequential hydroxylations at 25- and 1α-carbons by cytochrome P450-based hydroxylases .
Transport and Distribution
It is known that vitamin D and its analogs can be transported in the blood by the vitamin D-binding protein .
Subcellular Localization
It is known that vitamin D and its analogs can bind to the Vitamin D receptor, which is found in the cells of many different tissues .
Preparation Methods
The synthesis of PRI 2202 involves the use of vitamin D C-22 benzothiazoyl sulfones and side-chain aldehydes. This convergent strategy allows for the creation of advanced intermediates. The synthetic route includes several steps, such as the formation of the benzothiazoyl sulfone intermediate, followed by its reaction with the aldehyde to form the desired product . Industrial production methods for PRI 2202 are not widely documented, but the synthesis typically requires precise control of reaction conditions to ensure the desired stereochemistry and purity of the final product .
Chemical Reactions Analysis
PRI 2202 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PRI 2202 can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
Scientific Research Applications
PRI 2202 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the effects of vitamin D analogs. In biology and medicine, PRI 2202 has shown promise in inhibiting the growth of various cancer cell lines, including human breast cancer cells (MCF-7) and leukemia cells (HL-60). It has also been investigated for its ability to enhance the effects of other anticancer agents, such as cisplatin and doxorubicin .
Comparison with Similar Compounds
PRI 2202 is similar to other vitamin D analogs, such as Calcipotriol (PRI 2201) and Tacalcitol (PRI 2191). PRI 2202 has been shown to have stronger antiproliferative activity on certain cancer cell lines, such as the human breast cancer cell line MCF-7, compared to its analogs . This unique property makes PRI 2202 a valuable compound for further research and potential therapeutic applications. Other similar compounds include PRI 2205, which is a geometric analog of Calcipotriol, and PRI 2191, which is another diastereomeric analog .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQQLNNNIPYSNX-CIJZWTHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112827-99-3 | |
| Record name | Calcipotriol, 24R- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112827993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5Z)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIPOTRIOL, 24R- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYF37XV46I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the main finding of the research regarding the antitumor effect of 24R-Calcipotriol (PRI-2202) in combination with lower doses of cytostatics?
A1: The research primarily investigated if combining this compound with reduced doses of cytostatics could enhance antitumor activity while minimizing toxicity. While in vitro studies showed a synergistic effect between this compound and low-dose cytostatics, this did not consistently translate to in vivo models. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















